カンドキサトリル

概要

説明

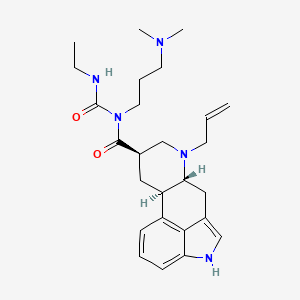

Candoxatril is an orally active prodrug of candoxatrilat, a potent inhibitor of neutral endopeptidase (neprilysin). It is primarily used in the treatment of chronic heart failure due to its favorable hemodynamic effects . Candoxatril is known for its ability to increase the availability of natriuretic peptides, which exhibit vasodilatory and tissue-protective effects .

科学的研究の応用

Candoxatril has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of neutral endopeptidase.

Biology: Studied for its effects on various biological pathways, including those involving natriuretic peptides.

Industry: Used in the development of new drugs and therapeutic agents targeting neutral endopeptidase.

作用機序

カンドキサトリルは、中性エンドペプチダーゼとアンジオテンシン変換酵素の2つのメタロプロテアーゼ酵素を阻害することによってその効果を発揮します 。 この阻害は、血管拡張効果と潜在的な組織保護効果を示すナトリウム利尿ペプチドの利用可能性を高めます 。関与する分子標的には、ネプリライシンとアンジオテンシン変換酵素が含まれ、これらは血圧と体液のバランスを調節する上で重要な役割を果たしています。

6. 類似化合物の比較

カンドキサトリルは、中性エンドペプチダーゼとアンジオテンシン変換酵素の両方を阻害する二重の作用機序でユニークです 。類似の化合物には次のようなものがあります。

カンドキサトリラート: カンドキサトリルの活性型であり、中性エンドペプチダーゼの強力な阻害剤でもあります.

ホスホラミドン: 中性エンドペプチダーゼの別の阻害剤ですが、構造的特性が異なります.

カンドキサトリルは、経口バイオアベイラビリティと良好なヘモダイナミック効果があるため、慢性心不全の治療に有望な候補となっています .

生化学分析

Biochemical Properties

Candoxatril interacts with two metalloprotease enzymes, neutral endopeptidase and ACE . By inhibiting these enzymes, it increases the availability of natriuretic peptides . These peptides exhibit vasodilatory effects and may also have tissue protective effects .

Cellular Effects

Candoxatril has been shown to have beneficial effects on patients with heart failure . It is associated with a beneficial hemodynamic effect that is useful both in rest and exercise . In several different studies, Candoxatril has been shown to improve performance in people with heart failure .

Molecular Mechanism

The mechanism of action of Candoxatril involves the inhibition of two metalloprotease enzymes, neutral endopeptidase and ACE . This results in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects .

Temporal Effects in Laboratory Settings

In a study, Candoxatril was found to increase plasma ANP levels, suppress aldosterone, and decrease right atrial and pulmonary capillary wedge pressures . After treatment for 10 days, patients’ health had improved with an increase of basal ANP and a decrease of aldosterone .

Dosage Effects in Animal Models

In animal models, Candoxatril has been shown to decrease blood pressure in low, medium, and high renin forms of hypertension . It also appears to confer benefits in models of heart failure and ischaemic heart disease .

Metabolic Pathways

Candoxatril is involved in the metabolic pathway that regulates the availability of natriuretic peptides . By inhibiting neutral endopeptidase and ACE, it increases the availability of these peptides .

準備方法

合成経路と反応条件: カンドキサトリルの合成には、シス-4-アミノシクロヘキサンカルボン酸のアミノ基と、1-[(2S)-2-カルボキシ-3-(2-メトキシエトキシ)プロピル]シクロペンタンカルボン酸のシクロペンタンカルボン酸基との間の形式的な縮合が関与します 。反応条件は通常、縮合反応を促進するために適切な溶媒と触媒を使用することを含みます。

工業生産方法: カンドキサトリルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の収率と純度を高くするために、反応条件の最適化が含まれます。これには、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります。

化学反応の分析

反応の種類: カンドキサトリルは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: ある官能基を別の官能基と置き換えることが含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される可能性があり、還元によってアルコールが生成される可能性があります。

4. 科学研究アプリケーション

カンドキサトリルは、次のような幅広い科学研究アプリケーションを持っています。

化学: 中性エンドペプチダーゼの阻害を研究するためのモデル化合物として使用されます。

生物学: ナトリウム利尿ペプチドを含むさまざまな生物学的経路への影響について研究されています。

医学: 慢性心不全および他の心臓血管疾患の治療における潜在的な治療効果について調査されています.

産業: 中性エンドペプチダーゼを標的とする新しい薬物や治療薬の開発に使用されています。

類似化合物との比較

Candoxatril is unique in its dual mechanism of action, inhibiting both neutral endopeptidase and angiotensin-converting enzyme . Similar compounds include:

Candoxatrilat: The active form of candoxatril, also a potent inhibitor of neutral endopeptidase.

Phosphoramidon: Another inhibitor of neutral endopeptidase, but with different structural properties.

Candoxatril stands out due to its oral bioavailability and favorable hemodynamic effects, making it a promising candidate for treating chronic heart failure .

特性

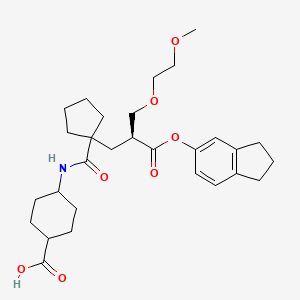

IUPAC Name |

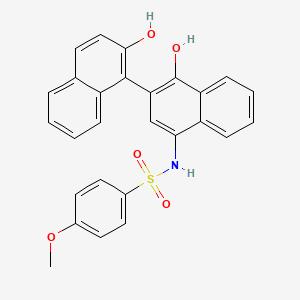

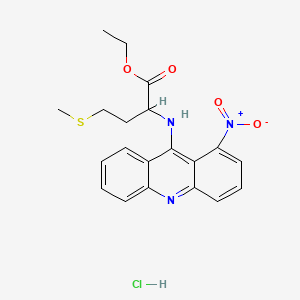

4-[[1-[(2S)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO7/c1-35-15-16-36-19-23(27(33)37-25-12-9-20-5-4-6-22(20)17-25)18-29(13-2-3-14-29)28(34)30-24-10-7-21(8-11-24)26(31)32/h9,12,17,21,23-24H,2-8,10-11,13-16,18-19H2,1H3,(H,30,34)(H,31,32)/t21?,23-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWZVMIYIIVABD-RZMWZJFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047286 | |

| Record name | Candoxatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Neutral endopeptidase inhibitors such as Candoxatril have a dual mechanism of action. They inhibit two metalloprotease enzymes, neutral endopeptidase and ACE, resulting in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects. | |

| Record name | Candoxatril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

123122-55-4 | |

| Record name | Candoxatril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123122554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candoxatril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Candoxatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANDOXATRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP75508EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Candoxatril?

A1: Candoxatril itself is a prodrug, rapidly metabolized in vivo to its active form, Candoxatrilat. [] Candoxatrilat acts as a potent inhibitor of NEP, a membrane-bound enzyme responsible for the degradation of various vasoactive peptides. [, , , , ]

Q2: How does NEP inhibition affect atrial natriuretic peptide (ANP) levels?

A2: NEP is a key enzyme responsible for ANP degradation. Inhibiting NEP with Candoxatril leads to a significant increase in plasma ANP levels. [, , , , , , , , ]

Q3: Beyond ANP, which other peptides are affected by Candoxatril's NEP inhibition?

A3: Candoxatril's NEP inhibition affects other vasoactive peptides besides ANP. Research shows increased circulating levels of endothelin and calcitonin gene-related peptide (CGRP) following Candoxatril administration. [] Additionally, NEP inhibition can impact bradykinin, angiotensin I and II, and endothelin-1, albeit with varying affinities. []

Q4: What are the downstream effects of increased ANP levels due to Candoxatril?

A4: Increased ANP levels due to Candoxatril administration lead to various physiological effects, including:

- Natriuresis and Diuresis: ANP promotes sodium and water excretion through its action on the kidneys. [, , , , , ]

- Vasodilation: ANP induces relaxation of blood vessels, potentially contributing to a decrease in blood pressure. [, , , , ]

- Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): ANP can inhibit the RAAS, a hormonal system that regulates blood pressure and fluid balance. [, , , ]

- Modulation of Sympathetic Nervous System Activity: Studies suggest that Candoxatril, by increasing ANP, might influence sympathetic nerve activity, although further research is needed. []

Q5: Does Candoxatril directly affect the renin-angiotensin-aldosterone system?

A5: While Candoxatril's primary mechanism doesn't directly target the renin-angiotensin-aldosterone system, studies show it can influence this system indirectly. Research suggests that chronic Candoxatril administration in hypertensive patients can lead to increased plasma angiotensin II and aldosterone concentrations, potentially counteracting some of its antihypertensive effects. []

Q6: What is the molecular formula and weight of Candoxatril?

A6: While the provided research papers focus extensively on the pharmacological effects of Candoxatril, they lack specific details regarding its molecular formula and weight. For precise structural information, consult chemical databases like PubChem or ChemSpider.

Q7: Is there any spectroscopic data available for Candoxatril?

A7: Unfortunately, the provided research papers do not offer detailed spectroscopic data (e.g., NMR, IR, MS) for Candoxatril. Such information would require consulting specialized chemical databases or publications focused on the compound's structural elucidation.

Q8: How is Candoxatril metabolized in the body?

A8: Candoxatril is rapidly hydrolyzed in vivo to its active metabolite, Candoxatrilat. This conversion occurs primarily via esterases. []

Q9: How is Candoxatrilat eliminated from the body?

A9: Following administration of Candoxatril, Candoxatrilat is almost entirely eliminated via renal clearance. []

Q10: Does Candoxatril exhibit any chiral properties?

A10: Research indicates that neither Candoxatril nor Candoxatrilat undergo chiral inversion in humans. []

Q11: How does the bioavailability of Candoxatrilat vary across species?

A11: Studies show that the systemic availability of Candoxatrilat from oral Candoxatril varies across species: 88% in mice, 53% in rats, 42% in rabbits, 17% in dogs, and 32% in humans. []

Q12: Has Candoxatril demonstrated efficacy in improving exercise capacity in heart failure patients?

A12: Yes, research indicates that Candoxatril improves exercise capacity in patients with chronic heart failure receiving angiotensin-converting enzyme (ACE) inhibitor therapy. A study observed a statistically significant improvement in exercise time in patients receiving Candoxatril compared to placebo. []

Q13: What is the impact of Candoxatril on cardiac hypertrophy following myocardial infarction in rats?

A13: A study investigated the effects of Candoxatril on cardiac hypertrophy in a rat model of myocardial infarction. Despite significant NEP inhibition, Candoxatril at a dose of 10 mg/kg/day did not prevent cardiac hypertrophy in this specific model. []

Q14: Does dietary sodium intake influence the effects of Candoxatril?

A14: Yes, dietary sodium intake is a crucial factor influencing Candoxatril's effects. Studies show that the natriuretic response to Candoxatril is significantly greater in individuals on a high-sodium diet compared to those on a low-sodium diet. [, ]

Q15: Does Candoxatril impact the development of atherosclerosis?

A15: Research suggests that Candoxatril might have a protective effect against atherosclerosis. In a study using cholesterol-fed rabbits, chronic administration of Candoxatril was associated with a reduction in atherosclerotic plaque formation. []

Q16: What is the role of Candoxatril in a deoxycorticosterone acetate (DOCA)-salt hypertension model?

A16: Candoxatril has been investigated in a DOCA-salt hypertension rat model. Findings indicate that chronic Candoxatril administration can attenuate blood pressure increases and reduce cardiac hypertrophy in this model. [, ]

Q17: Does Candoxatril influence intraocular pressure (IOP)?

A17: Research suggests a potential role of Candoxatril in IOP regulation. A study observed a significant reduction in IOP in patients with normal IOP after chronic treatment with Candoxatril, possibly mediated by increased ANP levels. []

Q18: What is known about the safety profile of Candoxatril?

A18: While the provided research highlights some positive effects of Candoxatril, it is crucial to acknowledge that safety and toxicity are paramount concerns. Addressing these concerns requires a comprehensive analysis of preclinical and clinical trial data, which is beyond the scope of this Q&A based solely on the provided abstracts. For a complete understanding of the safety and toxicity profile of Candoxatril, consult comprehensive drug information resources and relevant regulatory agency publications.

Q19: How does Candoxatril compare to other NEP inhibitors or ACE inhibitors?

A19: Candoxatril, as a NEP inhibitor, has a distinct mechanism compared to ACE inhibitors. While both classes can impact blood pressure regulation, they act on different targets within the renin-angiotensin-aldosterone system and other related pathways. Direct comparisons of efficacy, safety, and clinical utility would require analyzing specific head-to-head trials, considering factors like patient population and treatment goals.

Q20: What are the potential future directions for Candoxatril research?

A20: Further research on Candoxatril could explore several avenues:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)